molecular formula C8H8Cl2N2O B1402775 2-chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one hydrochloride CAS No. 1375302-07-0

2-chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one hydrochloride

Cat. No. B1402775
CAS RN: 1375302-07-0
M. Wt: 219.06 g/mol
InChI Key: MAZHPWZMLRUSQY-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one hydrochloride (CDHNOH) is an organic compound of the naphthyridinone family. It is a white crystalline solid with a molecular weight of 263.72 g/mol and a melting point of 191-193 °C. CDHNOH is an important intermediate for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in various reactions and as a reagent in various laboratory experiments.

Scientific Research Applications

Ring Transformations and Amination

One application of 2-chloro-1,7-naphthyridines involves ring transformations and tele-aminations. These compounds, when treated with potassium amide, yield various products including 2-amino-1,7-naphthyridine and a ring-transformed product, 2-methyl-4-amino-1,3,7-triazanaphthalene (Plas, Woźniak, & Veldhuizen, 2010).

Linker for Construction of Bridging Ligands

2-Chloro-1,7-naphthyridines are used in the construction of bridging ligands and their corresponding Ru(II) complexes. This application is significant in the development of bidentate and tridentate ligands using various coupling methodologies (Singh & Thummel, 2009).

Catalytic Amidation

These compounds are also involved in catalytic amidation processes. For instance, the catalytic amidation between 2-chloro-1,8-naphthyridines and primary amides yields various diamido-1,8-naphthyridines, which is a crucial process in organic synthesis (Ligthart, Ohkawa, Sijbesma, & Meijer, 2006).

Amination with Potassium Amide/Liquid Ammonia

The treatment of 2-chloro-derivatives with potassium amide and liquid ammonia leads to the formation of amino-naphthyridines. This method is utilized for the amination of various naphthyridine derivatives (Woźniak, Plas, Tomula, & Veldhuizen, 2010).

Synthesis of Dihydronaphthyridinones

2-Chloro-1,7-naphthyridines are critical in the synthesis of dihydronaphthyridinones with quaternary centers, showcasing their utility in producing complex organic molecules (Murray, Rose, & Curto, 2023).

Preparation of Ethyl 7‐Chloro‐1‐Cyclopropyl‐6‐Fluoro‐1,4‐Dihydro‐5‐Methyl‐4‐Oxo‐1,8‐Naphthyridine‐3‐Carboxylate

The preparation of specific naphthyridine derivatives, such as ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, highlights the versatility of 2-chloro-1,7-naphthyridines in synthesizing biologically active compounds (Kiely, 1991).

properties

IUPAC Name

2-chloro-6,7-dihydro-5H-1,7-naphthyridin-8-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O.ClH/c9-6-2-1-5-3-4-10-8(12)7(5)11-6;/h1-2H,3-4H2,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZHPWZMLRUSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one hydrochloride
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2-chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one hydrochloride
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2-chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one hydrochloride
Reactant of Route 6
2-chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one hydrochloride

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